2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide
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Overview
Description
2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various therapeutic agents. This compound features a benzamide core with a unique substitution pattern, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide typically involves the condensation of benzoic acids with amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Molecular docking studies have shown that this compound can bind to the active sites of certain proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-Benzimidazol-2yl benzamide
Uniqueness
Compared to similar compounds, 2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
35717-70-5 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O2/c15-14(18)11-6-2-3-7-12(11)16-9-10-5-1-4-8-13(10)17/h1-9,17H,(H2,15,18) |
InChI Key |
QKIRYDVOAWCTIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2C(=O)N)O |
Origin of Product |
United States |
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